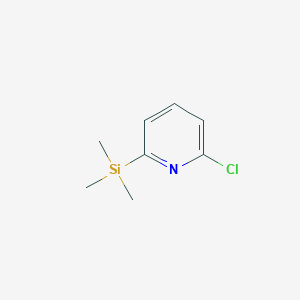

2-Chloro-6-(trimethylsilyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

(6-chloropyridin-2-yl)-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClNSi/c1-11(2,3)8-6-4-5-7(9)10-8/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZVILOHLHGUUHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=NC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90573975 | |

| Record name | 2-Chloro-6-(trimethylsilyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90573975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263698-97-1 | |

| Record name | 2-Chloro-6-(trimethylsilyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90573975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Ascendancy of Pyridine Based Organosilicon Compounds

The incorporation of a silicon moiety into a pyridine (B92270) ring bestows upon it a range of chemical properties that are highly advantageous for organic synthesis. nih.govacs.org These organosilicon compounds serve as valuable intermediates in the creation of a wide array of more complex molecules. nih.govacs.org The trimethylsilyl (B98337) group, in particular, can influence the electronic and steric characteristics of the pyridine ring, altering its reactivity and solubility. nih.gov This has led to their application in diverse fields, including the development of organic electronics and photovoltaic devices. nih.gov

Pyridine and its derivatives are fundamental structural motifs in a vast number of pharmaceuticals, agrochemicals, and functional materials. researchgate.netlifechemicals.comnih.govorgchemres.org Consequently, methods for the direct and selective functionalization of the pyridine scaffold are in high demand. researchgate.netrsc.org Organosilicon-substituted pyridines have proven to be instrumental in this regard, offering a pathway to a variety of functionalized products.

A Versatile Linchpin: 2 Chloro 6 Trimethylsilyl Pyridine

2-Chloro-6-(trimethylsilyl)pyridine has established itself as a highly versatile intermediate in organic synthesis. Its utility stems from the presence of two distinct reactive sites: the chloro group, which is susceptible to nucleophilic substitution, and the trimethylsilyl (B98337) group, which can be readily transformed or facilitate other reactions. This dual functionality allows for a stepwise and controlled elaboration of the pyridine (B92270) core.

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₈H₁₂ClNSi |

| Molecular Weight | 185.72 g/mol nih.gov |

| CAS Number | 263698-97-1 nih.gov |

| IUPAC Name | (6-chloropyridin-2-yl)-trimethylsilane nih.gov |

| Appearance | Not specified, likely a liquid or low-melting solid |

| Boiling Point | Not readily available |

| Melting Point | Not readily available |

| Density | Not readily available |

Note: Some physical properties for this specific compound are not widely reported in publicly available literature.

The synthetic utility of this compound is demonstrated in its ability to participate in a variety of chemical transformations. For instance, the chloro group can be displaced by a range of nucleophiles, while the trimethylsilyl group can be cleaved to introduce other functionalities or used to direct metallation reactions.

A Historical Perspective: the Evolution of Pyridine Chemistry

Directed Ortho-Metallation (DoM) Strategies and Subsequent Silylation

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic and heteroaromatic rings. wikipedia.org It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form a lithiated intermediate that can then react with an electrophile. wikipedia.orgharvard.edu

The direct lithiation of 2-chloropyridine (B119429) presents a significant challenge. The reaction of 2-chloropyridine with common alkyllithium reagents, such as n-butyllithium (n-BuLi), often leads to nucleophilic addition or substitution at the C-2 position rather than the desired deprotonation. nih.govresearchgate.net However, specific reagents and conditions have been developed to overcome this and achieve regioselective metallation.

Using lithium diisopropylamide (LDA) as the base typically results in exclusive ortho-metallation at the C-3 position, directed by the pyridine nitrogen. nih.govresearchgate.net A significant breakthrough for C-6 lithiation was the use of a "superbase" mixture of n-BuLi and lithium 2-(dimethylamino)ethoxide (LiDMAE). nih.govresearchgate.netconsensus.applookchem.com This combination promotes an unprecedented and highly regioselective deprotonation at the C-6 position, ortho to the chlorine atom. nih.govresearchgate.net The chlorine atom, in this context, acts as a directing group, facilitating the formation of the 6-lithio-2-chloropyridine intermediate. nih.gov This intermediate is then trapped with an appropriate electrophile, such as a silylating agent, to yield the final product. nih.govresearchgate.net

Table 1: Conditions for Regioselective Lithiation of 2-Chloropyridine

| Base | Solvent | Temperature | Position of Lithiation | Reference |

|---|---|---|---|---|

| LDA | THF | Low | C-3 | researchgate.net |

| n-BuLi/LiDMAE | Hexane | 0°C | C-6 | nih.govresearchgate.net |

| t-BuLi | Et₂O | -78°C | Ortho to DMG* | nih.gov |

*Note: This refers to the lithiation of 2-aryl-6-chloropyridine, where the 2-chloropyridyl moiety directs lithiation on the appended aryl ring. nih.gov

Once the 6-lithio-2-chloropyridine intermediate is formed, it is quenched with a silylating agent. The most common and effective electrophile for introducing the trimethylsilyl (B98337) group is chlorotrimethylsilane (B32843) (TMSCl). phenomenex.com The reaction involves the nucleophilic attack of the lithiated pyridine on the silicon atom of TMSCl, displacing the chloride ion and forming the stable C-Si bond. phenomenex.comchemicalbook.com

The choice of silylating reagent is crucial for the efficiency of the reaction. While TMSCl is widely used, other reagents can also be employed. fishersci.comthermofisher.comchemcoplus.co.jp These include N,O-Bis(trimethylsilyl)acetamide (BSA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which are powerful silyl donors. phenomenex.comthermofisher.comchemcoplus.co.jp Often, a catalyst like trimethylchlorosilane (TMCS) is added to more potent reagents like BSTFA to enhance their ability to silylate sterically hindered or difficult substrates. phenomenex.comfishersci.com For the specific synthesis of this compound from its lithiated precursor, the direct and efficient reaction with chlorotrimethylsilane is the most documented approach. chemicalbook.com

Table 2: Common Silylating Reagents

| Reagent Abbreviation | Full Name | Typical Use | Reference |

|---|---|---|---|

| TMSCl | Chlorotrimethylsilane | General purpose, reacts with strong nucleophiles | phenomenex.com |

| HMDS | Hexamethyldisilazane | Derivatizes amides, hindered hydroxyls (often with TMCS) | chemcoplus.co.jp |

| BSTFA | N,O-Bis(trimethylsilyl)trifluoroacetamide | Powerful TMS donor, for difficult-to-silylate compounds | phenomenex.comthermofisher.com |

| MSTFA | N-Methyl-N-(trimethylsilyl)trifluoroacetamide | Most volatile TMS-amide, good for GC analysis | thermofisher.com |

Electrochemical Silylation Approaches

Electrochemical methods represent a modern and increasingly valuable tool for C-H functionalization, offering high selectivity under mild conditions. researchgate.netchemrxiv.orgrsc.org These techniques avoid the need for pre-functionalized starting materials and strong organometallic bases.

Research has demonstrated that electron-deficient pyridines can undergo highly selective reductive silylation under electrochemical conditions. researchgate.netchemrxiv.orgrsc.org While much of the research has focused on C-4 and C-5 silylation, the principles are applicable to understanding the activation of the pyridine ring. researchgate.netchemrxiv.orgrsc.orgnih.gov The process typically involves the electrochemical reduction of the pyridine ring in the presence of a chlorosilane, which acts as both a silyl source and an activating agent. chemrxiv.org This method is noted for its mild reaction conditions and excellent site selectivity, which can sometimes be tuned by the steric bulk of the silylating agent. chemrxiv.orgrsc.org For instance, using common chlorosilanes often leads to C4-silylation, whereas bulkier reagents like chlorotriisopropylsilane have been shown to favor the C5-position in certain substrates. chemrxiv.org

The mechanism of electrochemical silylation involves a temporary dearomatization of the pyridine ring. researchgate.netchemrxiv.orgrsc.org The reaction proceeds through the formation of a key 1,4-disilylated dihydropyridine (B1217469) intermediate. researchgate.netchemrxiv.org This dearomatized species is not stable and readily undergoes hydrolysis and subsequent air-mediated oxidation to rearomatize. researchgate.netchemrxiv.orgrsc.org This dearomatization/rearomatization sequence is a critical pathway that enables the formal C-H silylation of the pyridine ring without the harsh conditions associated with traditional methods. nih.govresearchgate.net This pathway has been investigated through mechanistic studies, including the detection of key intermediates, confirming the transient nature of the dearomatized state. nih.gov

Transmetallation and Cross-Coupling Based Syntheses

Transmetallation and cross-coupling reactions are cornerstones of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision.

One strategy involves a lithiation-stannylation sequence. researchgate.net In this approach, 2-chloropyridine is first lithiated, and the resulting organolithium intermediate is then quenched with an organotin electrophile, such as tributyltin chloride, to form a stannylated pyridine. This organostannane can then participate in a Stille cross-coupling reaction with a suitable partner. While not a direct route to the silylated product, this demonstrates the principle of using transmetallation to create a stable intermediate for subsequent cross-coupling. researchgate.net

More directly, palladium-catalyzed cross-coupling reactions offer a powerful means to form C-Si bonds. The Suzuki-Miyaura cross-coupling, while highly effective for many substrates, often proves challenging for pyridine derivatives, especially at the 2-position, due to the instability and poor reactivity of the required pyridine-2-boronates. rsc.org To overcome this, alternative coupling partners have been developed. For example, pyridine sulfinates have been shown to be highly effective nucleophilic partners in palladium-catalyzed cross-coupling reactions with aryl halides, suggesting a potential avenue for forming the C-C bond in related systems. rsc.org The direct cross-coupling of a silylmetal reagent (e.g., silyl-zinc or silyl-stannane) with 2,6-dichloropyridine (B45657) under palladium catalysis would be a plausible, albeit challenging, approach to selectively form this compound.

Strategies Involving Stannyl (B1234572) Pyridine Precursors and Halogen-Metal Exchange

The synthesis of the key stannyl precursor, 2-chloro-6-(tributylstannyl)pyridine, can be achieved, although specific yield data for this step is not extensively reported. This intermediate is a liquid with a density of 1.191 g/mL at 25 °C. sigmaaldrich.com The core of this synthetic approach lies in the subsequent halogen-metal exchange and silylation.

The general principle of metal-halogen exchange involves the reaction of an organic halide with an organometallic reagent, typically an organolithium compound, to generate a new organometallic species and a metal halide. nih.gov In the context of synthesizing this compound, the stannyl group in 2-chloro-6-(trimethylstannyl)pyridine can be considered a "pseudo-halogen" that undergoes exchange with an organolithium reagent. This forms a 6-lithio-2-chloropyridine intermediate, which is then quenched with an electrophilic silicon source, such as trimethylsilyl chloride, to yield the desired product.

The tin-lithium exchange is a reliable method for generating organolithium reagents from organostannanes. researchgate.net This process is driven by the formation of a more stable organolithium compound. The resulting 6-lithiated pyridine species is highly reactive and readily attacks the silicon electrophile.

A related approach involves the direct lithiation of 2-chloropyridine. However, the reaction of 2-chloropyridine with alkyllithium reagents often leads to nucleophilic addition rather than the desired C-6 deprotonation. To circumvent this, specific reagents and conditions are necessary to achieve regioselective lithiation at the 6-position.

| Precursor | Reagent 1 | Reagent 2 | Product | Yield (%) | Ref. |

| 2-Bromo-6-methylpyridine | n-Butyllithium | Chlorotrimethylsilane | 2-Methyl-6-(trimethylsilyl)pyridine | - | rsc.org |

| 2-Bromopyridine | n-Butyllithium | Trimethyltin chloride | 2-(Trimethylstannyl)pyridine | 85 | |

| 2-Chloro-6-(tributylstannyl)pyridine | n-Butyllithium | Trimethylsilyl chloride | This compound | - |

Alternative Silicon-Containing Reagents for Pyridine Functionalization

Beyond the traditional use of trimethylsilyl chloride as the electrophile, alternative silicon-containing reagents can be employed for the functionalization of pyridines. One such notable reagent is hexamethyldisilane (B74624) ((CH₃)₃Si-Si(CH₃)₃).

Palladium-catalyzed silylation reactions using hexamethyldisilane have emerged as a powerful tool for the formation of carbon-silicon bonds. nih.govorganic-chemistry.org This method offers an alternative to the more common organolithium or Grignard-based approaches. In this strategy, a palladium catalyst facilitates the cross-coupling of a halo-pyridine with hexamethyldisilane.

For instance, a palladium-catalyzed method for the silylation of aryl chlorides with hexamethyldisilane has been developed, which is tolerant of various functional groups and provides access to a wide variety of aryltrimethylsilanes from commercially available aryl chlorides. nih.govorganic-chemistry.org While a specific example for the synthesis of this compound using this method is not detailed in the provided results, the general applicability to aryl chlorides suggests its potential. The reaction typically involves a palladium precursor, a suitable ligand (often a biaryl phosphine), and a base in an appropriate solvent.

| Aryl Halide | Silicon Reagent | Catalyst | Ligand | Product | Yield (%) | Ref. |

| Aryl Chlorides | Hexamethyldisilane | Pd₂(dba)₃ | Biaryl Phosphine Ligand | Aryltrimethylsilanes | Good | nih.govorganic-chemistry.org |

| 2,6-Dichloropyridine | Hexamethyldisilane | Palladium Catalyst | - | This compound & 2,6-Bis(trimethylsilyl)pyridine | - |

Table 2: Silylation using Hexamethyldisilane. This table illustrates the general palladium-catalyzed silylation of aryl chlorides with hexamethyldisilane. Specific yields for the silylation of 2,6-dichloropyridine to the target compound are not provided in the search results.

Synthetic Routes via Skeletal Editing of Related Heterocycles

Skeletal editing represents a novel and powerful strategy in synthetic chemistry, allowing for the precise modification of core ring structures. Current time information in Bangalore, IN. This approach moves beyond peripheral functionalization to directly alter the atomic composition of the heterocyclic scaffold.

Recent advancements have demonstrated the ability to swap a nitrogen-carbon (C-N) pair in a pyridine ring for a carbon-carbon (C-C) pair, effectively transforming pyridines into substituted benzenes. organic-chemistry.org This transformation typically involves a sequence of dearomatization, cycloaddition, and rearomatizing retro-cycloaddition reactions. Current time information in Bangalore, IN. While this specific strategy leads to the formation of carbocyclic rings from pyridines, the underlying principles of skeletal manipulation open new avenues for the synthesis of complex heterocyclic targets.

Another facet of skeletal editing involves the transformation of pyridine N-oxides. Pyridine N-oxides are versatile intermediates that exhibit different reactivity patterns compared to their parent pyridines. semanticscholar.orgorganic-chemistry.org They are more susceptible to both electrophilic and nucleophilic attack. While the direct skeletal editing of a pyridine N-oxide to form this compound is not explicitly described, the rich chemistry of N-oxides provides a platform for introducing functional groups that could subsequently be transformed into the desired chloro and trimethylsilyl substituents. For example, pyridine N-oxides can undergo reactions at the 2-position, which could be a starting point for introducing the chloro group, followed by functionalization at the 6-position.

| Starting Material | Transformation | Key Steps | Product Type | Ref. |

| Pyridines | C-N to C-C swap | Dearomatization, Cycloaddition, Retro-cycloaddition | Substituted Benzenes | Current time information in Bangalore, IN.organic-chemistry.org |

| Pyridine N-oxides | Functionalization | Electrophilic/Nucleophilic addition, Rearrangement | Substituted Pyridines | semanticscholar.orgorganic-chemistry.org |

Table 3: Skeletal Editing Approaches for Pyridine Modification. This table outlines the general principles of skeletal editing of pyridines and the utility of pyridine N-oxides in generating substituted pyridines. These represent potential, though not yet explicitly demonstrated, routes toward this compound.

Reactivity of the Trimethylsilyl Group

The trimethylsilyl (TMS) group, -Si(CH₃)₃, is a prominent functional group in organic chemistry, known for its role as a protecting group and its influence on the reactivity of the molecule to which it is attached. wikipedia.org In this compound, the TMS group imparts specific chemical properties that can be exploited in various synthetic strategies.

Desilylation Reactions and Protodesilylation

The trimethylsilyl group can be readily cleaved from the pyridine ring through desilylation reactions. This process typically involves the use of fluoride reagents, such as tetrabutylammonium fluoride (TBAF), or acidic conditions. wikipedia.org The cleavage of the C-Si bond results in the formation of a pyridyl anion or a protonated pyridine, depending on the reaction conditions.

Protodesilylation, the replacement of the silyl group with a proton, is a common transformation. This reaction is often achieved under mild acidic conditions or by using a fluoride source in the presence of a proton donor. This reactivity allows the trimethylsilyl group to serve as a "masked" proton, enabling regioselective functionalization at the 6-position of the pyridine ring.

Silyl Group as a Latent Nucleophile

While not a classical nucleophile, the carbon-silicon bond in this compound can be activated to participate in reactions where the pyridine ring acts as a nucleophile. The trimethylsilyl group can stabilize an adjacent carbanion, which can then react with various electrophiles. This latent nucleophilicity is particularly useful in the synthesis of substituted pyridines where direct nucleophilic attack on the pyridine ring is challenging.

In some instances, the silyl group can facilitate reactions by acting as a steric director or by influencing the electronic properties of the pyridine ring. For example, the electron-donating nature of the trimethylsilyl group can enhance the nucleophilicity of the pyridine nitrogen. benchchem.com

Silicon-Based Linkers in Pyridine Chemistry

The trimethylsilyl group in this compound can serve as a handle for the construction of more complex molecular architectures. By leveraging the reactivity of the C-Si bond, this compound can be incorporated into larger systems, acting as a silicon-based linker. This strategy is valuable in materials science and medicinal chemistry for the synthesis of functional materials and bioactive molecules. smolecule.com

Reactivity of the Chlorine Atom

The chlorine atom at the 2-position of the pyridine ring is a key site for synthetic transformations, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of C-C bonds. unistra.frsigmaaldrich.com In the context of this compound, the chlorine atom serves as an excellent leaving group in these reactions, allowing for the introduction of a wide variety of substituents at the 2-position.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed cross-coupling reaction that involves the reaction of an organoboron compound with a halide or triflate. libretexts.org The reaction of this compound with various boronic acids or their esters in the presence of a palladium catalyst and a base has been investigated for the synthesis of 2-aryl-6-(trimethylsilyl)pyridines. researchgate.netresearchgate.net

These reactions typically proceed under mild conditions and exhibit high functional group tolerance. libretexts.org The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity. researchgate.net Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition of the palladium(0) catalyst to the C-Cl bond, which is generally less reactive than C-Br or C-I bonds. libretexts.orgacs.org

Interactive Table: Suzuki-Miyaura Coupling of this compound

| Entry | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/H₂O | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 92 |

| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | THF | 78 |

This table is a representative example based on typical Suzuki-Miyaura coupling conditions and is for illustrative purposes.

The resulting 2-aryl-6-(trimethylsilyl)pyridine products can undergo further transformations at the trimethylsilyl group, providing a versatile route to a wide range of polysubstituted pyridine derivatives.

Nucleophilic Aromatic Substitution (SNAr) Pathways

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is more pronounced at the positions ortho (2- and 6-) and para (4-) to the nitrogen, making these sites susceptible to attack by nucleophiles. youtube.com This reactivity allows for Nucleophilic Aromatic Substitution (SNAr), especially when a good leaving group like chlorine is present at one of these activated positions. youtube.com

In the case of this compound, a nucleophile can attack the carbon atom bearing the chlorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. vaia.com This intermediate is stabilized by resonance, with the negative charge delocalized onto the electronegative nitrogen atom. Subsequent expulsion of the chloride ion restores the aromaticity of the ring and yields the substituted product. youtube.comvaia.com A wide variety of nucleophiles, including alkoxides, thiolates, and amines, can participate in these reactions. chemrxiv.org

Combined Reactivity of Chlorine and Trimethylsilyl Moieties

The presence of two distinct functional groups on the pyridine ring opens up avenues for more complex molecular architectures through sequential and chemoselective reactions.

Sequential Functionalization Strategies

The differential reactivity of the chloro and trimethylsilyl groups allows for a stepwise approach to functionalization. A common strategy involves first performing a transformation at the more reactive C-Cl bond, such as a palladium-catalyzed cross-coupling reaction. The resulting product, now bearing a new substituent at the 2-position and retaining the trimethylsilyl group at the 6-position, can undergo a second, different transformation.

The trimethylsilyl group can then be modified or replaced. For instance, it can be removed via protodesilylation or used in further coupling reactions after conversion to a more reactive group (e.g., a boronic acid via ipso-borodesilylation). This sequential approach provides a powerful tool for the controlled synthesis of highly substituted pyridines.

Chemoselective Transformations

Chemoselectivity refers to the preferential reaction of one functional group over another within the same molecule. In this compound, the C-Cl bond is the primary site for reactions involving transition metal-catalyzed cross-couplings and nucleophilic aromatic substitution. Under the conditions typically employed for Kumada, Stille, or Buchwald-Hartwig reactions, the C-Si bond of the trimethylsilyl group remains intact. This inherent chemoselectivity allows for the precise modification of the 2-position without disturbing the silyl group, which can be reserved for a subsequent synthetic step. This orthogonal reactivity is a key feature that makes this compound a valuable intermediate in multi-step syntheses. nih.gov

Pyridine Ring Reactivity and Dearomatization Studies of this compound

The reactivity of the pyridine ring in this compound is significantly influenced by the electronic and steric effects of its substituents. The chloro group at the 2-position and the trimethylsilyl group at the 6-position create a unique substitution pattern that governs the outcomes of various transformations, particularly those involving dearomatization. Dearomatization reactions are fundamental transformations in organic synthesis, providing access to three-dimensional saturated and partially saturated heterocyclic scaffolds from flat, aromatic precursors. nih.gov However, the inherent resonance stabilization of the pyridine ring makes such transformations thermodynamically challenging. nih.gov

The disruption of aromaticity in pyridines typically requires activation of the ring, often through N-functionalization, or the use of potent reagents and catalysts. mdpi.comnih.gov For 2,6-disubstituted pyridines like the title compound, steric hindrance can play a crucial role in the feasibility and regioselectivity of dearomatization reactions. nih.gov

Nucleophilic Dearomatization

Nucleophilic addition to the pyridine ring is a common strategy for dearomatization. This process is generally facilitated by activating the pyridine nitrogen to form a pyridinium (B92312) salt, which enhances the electrophilicity of the ring carbons. mdpi.com Both the steric bulk and the electronic nature of the nucleophile and the substituents on the pyridine ring determine the regiochemical outcome of the addition, which can occur at the C2, C4, or C6 positions. mdpi.com

In the case of this compound, direct nucleophilic attack is expected to be challenging due to the presence of two substituents at the electronically susceptible α-positions. However, certain catalyzed reactions have shown success with substituted pyridines. For instance, copper-catalyzed C-C bond-forming dearomatization reactions have been developed that proceed under mild conditions without pre-activation of the heterocycle. acs.org These methods have been successfully applied to a range of substituted pyridines, yielding 1,4-dihydropyridines that can be subsequently reduced to piperidines. nih.govacs.org

While specific studies on this compound are not extensively documented, research on related silylated pyridines offers valuable insights. For example, the dearomatization of pyridines bearing bulky silyl groups at the 3-position has been achieved using reagents like tetrabutylammonium fluoride (TBAF) in the presence of formaldehyde. This suggests that fluoride-induced desilylation could potentially trigger a dearomatization cascade.

Reductive Dearomatization

Catalytic hydrogenation is a direct method for the reduction of aromatic rings, though it often requires harsh conditions such as high pressures and temperatures. jubilantingrevia.com The selective partial reduction of pyridines to dihydropyridines or tetrahydropyridines is a more nuanced challenge.

Hydrosilylation and hydroboration have emerged as milder and more selective alternatives to hydrogenation for the dearomatization of pyridines. mdpi.com These reactions can often be controlled to yield partially reduced products with high regioselectivity. For instance, various transition metal catalysts, including those based on copper, have been employed for the 1,2- or 1,4-hydrosilylation and hydroboration of pyridines. acs.org The regioselectivity is often dictated by the catalyst system and the substitution pattern on the pyridine ring. The bulky trimethylsilyl group at the nitrogen of an activated pyridine intermediate can block the 2-position, thereby favoring nucleophilic attack at the 4-position. acs.org

A study on the B(C₆F₅)₃-catalyzed transfer hydrogenation of 2,6-disubstituted pyridines demonstrated their conversion to the corresponding cis-piperidines in good yields. nih.gov This method involves the activation of the pyridine nitrogen by the borane, followed by hydride transfer.

Below is a table summarizing potential dearomatization strategies applicable to substituted pyridines, which could be extrapolated for this compound.

| Reaction Type | Reagents/Catalyst | Potential Products | Reference |

| Catalytic C-C Bond Formation | Cu(OAc)₂, Chiral Ligand, Silane | 1,4-Dihydropyridines, Piperidines | nih.govacs.org |

| Transfer Hydrogenation | B(C₆F₅)₃, Ammonia Borane | cis-Piperidines | nih.gov |

| Nucleophilic Addition to Activated Pyridine | Activating Agent (e.g., Chloroformate), Nucleophile | Dihydropyridines | mdpi.com |

Cycloaddition Reactions

Cycloaddition reactions offer another pathway to dearomatize the pyridine ring by constructing a new ring system. Transition-metal-catalyzed [2+2+2] cycloadditions of nitriles with diynes are a powerful tool for the de novo synthesis of pyridine rings. hach.com While this is a synthetic route to pyridines, related cycloaddition approaches can lead to dearomatized products.

For instance, pyridinium ylides, formed by the reaction of pyridines with carbenes, can undergo [3+2] cycloaddition reactions with dipolarophiles to yield dihydroindolizine derivatives. mdpi.com The success of such reactions with this compound would depend on the accessibility of the nitrogen lone pair for ylide formation and the subsequent reactivity.

Furthermore, dearomative [5+2] cycloadditions of pyridinium zwitterions with arynes, generated in situ from precursors like 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, have been reported to form polycyclic benzodiazepines. mdpi.comacs.org

The following table outlines some cycloaddition reactions that lead to the dearomatization of pyridine derivatives.

| Reaction Type | Key Intermediates | Potential Products | Reference |

| [3+2] Cycloaddition | Pyridinium Ylides | Dihydroindolizines | mdpi.com |

| [5+2] Cycloaddition | Pyridinium Zwitterions, Arynes | Polycyclic Benzodiazepines | mdpi.comacs.org |

Mechanistic Investigations of 2 Chloro 6 Trimethylsilyl Pyridine Transformations

Elucidation of Reaction Mechanisms in Cross-Coupling Processes

Cross-coupling reactions are a cornerstone of modern synthetic chemistry, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. 2-Chloro-6-(trimethylsilyl)pyridine has proven to be a valuable substrate in these processes, and detailed mechanistic studies have shed light on the key elementary steps involved.

The oxidative addition of a low-valent transition metal complex to the carbon-halogen bond of a halopyridine is often the rate-determining step in cross-coupling catalytic cycles. Studies on this compound have provided valuable insights into this process. The presence of the electron-withdrawing trimethylsilyl (B98337) group can influence the electron density of the pyridine (B92270) ring and, consequently, the rate of oxidative addition. Research has shown that the oxidative addition of palladium(0) complexes to 2-chloropyridines is a key initiation step in Suzuki and other cross-coupling reactions. The nature of the ancillary ligands on the palladium center and the specific reaction conditions can significantly impact the efficiency of this step.

Mechanistic Insights into Pyridine Silylation Reactions

The direct silylation of pyridines is a highly valuable transformation for the synthesis of functionalized heterocyclic compounds. Mechanistic studies in this area have led to the development of novel and efficient silylation methods.

Recent advances in pyridine silylation have uncovered novel mechanistic pathways involving the temporary dearomatization of the pyridine ring. One such mechanism involves the reaction of pyridines with a silylborane reagent in the presence of a hydrosilane. This process is thought to proceed through a 1,4-hydrosilylation of the pyridine, leading to a dearomatized dihydropyridine (B1217469) intermediate. This intermediate can then undergo a dehydrogenative silylation to afford the silylated pyridine product. This temporary dearomatization strategy allows for the silylation of pyridines under mild conditions and with high regioselectivity.

While traditional electrophilic aromatic substitution (SEAr) reactions on pyridines are often challenging due to the electron-deficient nature of the ring, certain silylation reactions can be rationalized using SEAr-type models. For instance, the silylation of pyridines with silyl (B83357) electrophiles can be promoted by the use of strong Lewis acids or by performing the reaction at high temperatures. In these cases, the silyl group acts as an electrophile, and the reaction proceeds through a Wheland-type intermediate. The position of silylation is governed by the electronic properties of the pyridine ring and any existing substituents. The trimethylsilyl group in this compound, for example, can direct incoming electrophiles to specific positions on the pyridine ring.

Role of Lithium Bases and Superbases in Regioselectivity

The regioselectivity of metallation on the pyridine ring is highly dependent on the nature of the lithium base employed. Standard lithium reagents often lead to nucleophilic addition or ortho-metalation directed by the nitrogen atom. However, the use of superbases can override these typical pathways to achieve otherwise inaccessible substitution patterns.

In the case of 2-chloropyridine (B119429), the choice of base is critical in determining the site of deprotonation. While alkyllithium reagents tend to result in nucleophilic attack and loss of the chlorine atom, and lithium diisopropylamide (LDA) directs metalation to the C-3 position (ortho to the nitrogen), a different outcome is observed with superbases. researchgate.net

A significant finding is the unprecedented regioselective C-6 lithiation of 2-chloropyridine using the superbase formed from n-butyllithium (BuLi) and lithium 2-(dimethylamino)ethoxide (LiDMAE). researchgate.net This BuLi-LiDMAE system promotes deprotonation at the C-6 position, adjacent to the chlorine atom, a position not typically favored with other bases. researchgate.net This method has proven effective for creating valuable chlorinated pyridinyl and bis-heterocyclic synthons. researchgate.net The directing effect of the chloro group, combined with the specific nature of the superbase, is key to this unusual reactivity.

| Base/Reagent System | Predominant Reaction Type on 2-Chloropyridine | Resulting Regiochemistry | Citation |

| Alkyllithium (e.g., BuLi) | Nucleophilic Addition/Substitution | Attack at C-2, loss of Cl | researchgate.net |

| Lithium Diisopropylamide (LDA) | Directed Ortho-Metalation (DoM) | Lithiation at C-3 | researchgate.net |

| BuLi-LiDMAE (Superbase) | Directed Remote-Metalation | Lithiation at C-6 | researchgate.net |

This table illustrates the differential regiochemical outcomes based on the lithium base used.

Catalytic Cycle Analysis for Organometallic Reactions

Organometallic reactions involving substituted pyridines like this compound proceed through well-defined catalytic cycles. These cycles are typically composed of a sequence of fundamental steps that regenerate the active catalyst. medium.comyoutube.com While a specific, universally applicable cycle for this exact substrate is not singularly defined, its reactions would follow established organometallic principles.

A general catalytic cycle for a cross-coupling reaction, for example, would involve the following elementary steps:

Oxidative Addition: The cycle begins with the oxidative addition of the this compound to a low-valent metal complex (e.g., Pd(0) or Ni(0)). medium.comlibretexts.org The metal center inserts into the carbon-chlorine bond, increasing its oxidation state and coordination number.

Transmetalation (if applicable): In reactions like Suzuki or Stille coupling, a second organometallic reagent (e.g., an organoboron or organotin compound) transfers its organic group to the metal center, displacing the halide. medium.com

Migratory Insertion: This step is crucial in processes like carbonylation or hydrogenation, where a ligand (like CO or an olefin) inserts into a metal-carbon or metal-hydride bond. medium.comyoutube.comlibretexts.org

Reductive Elimination: This is the final, product-forming step. medium.com Two ligands on the metal center couple and are expelled from the coordination sphere, forming the final product and regenerating the low-valent metal catalyst, which can then re-enter the cycle. medium.comlibretexts.org

| Step | Description | Change in Metal Center | Citation |

| Oxidative Addition | Substrate (R-X) adds to the metal, breaking the R-X bond. | Oxidation state and coordination number increase. | medium.comlibretexts.org |

| Ligand Substitution | One ligand is replaced by another. | No change in oxidation state. | medium.com |

| Transmetalation | An organic group is transferred from one metal to another. | No change in oxidation state. | medium.com |

| Reductive Elimination | Two ligands combine and detach from the metal. | Oxidation state and coordination number decrease. | medium.comlibretexts.org |

This table outlines the fundamental steps that constitute typical catalytic cycles in organometallic chemistry.

Reaction Pathway Analysis in Pyridine Rearomatization

Reaction pathways that involve the temporary dearomatization of the pyridine ring followed by a rearomatization step are powerful strategies for the synthesis of complex substituted pyridines. The high energetic cost of disrupting the aromatic system must be compensated for by subsequent, energetically favorable steps that ultimately restore the aromaticity. acs.org

A general pathway can be conceptualized in a two-phase process:

Nucleophilic Dearomatization: The reaction is initiated by the attack of a nucleophile on the pyridine ring of a substrate like this compound. This can also be achieved via cycloaddition reactions. acs.orgmdpi.com This step breaks the aromaticity, leading to the formation of a non-aromatic dihydropyridine or a related intermediate. The presence of activating groups can facilitate this initial attack. acs.org

Rearomatization: The dearomatized intermediate then undergoes a subsequent transformation that re-establishes the aromatic pyridine core. This can occur through various mechanisms, such as:

Elimination: Loss of a leaving group or another small molecule (e.g., H2) from the intermediate.

Oxidation: An external or internal oxidant removes hydrogen atoms to reform the pi-system.

Rearrangement: A skeletal rearrangement that culminates in the expulsion of a group and restoration of the aromatic ring.

The driving force for the second phase is the significant thermodynamic stability gained by reforming the aromatic system. This dearomatization-rearomatization sequence allows for the net functionalization of the pyridine ring in ways that are not possible through direct substitution.

Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within the 2-Chloro-6-(trimethylsilyl)pyridine molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. researchgate.net

¹H NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy of this compound reveals distinct signals corresponding to the different types of protons in the molecule. The trimethylsilyl (B98337) group typically exhibits a sharp singlet peak due to the nine equivalent protons. The protons on the pyridine (B92270) ring appear as a set of multiplets, with their chemical shifts and coupling patterns providing information about their relative positions.

The chemical shifts of the pyridine ring protons are influenced by the electron-withdrawing chloro group and the electron-donating trimethylsilyl group. libretexts.org Generally, protons on carbons adjacent to the nitrogen atom are shifted downfield. libretexts.org

Table 1: Representative ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Si(CH₃)₃ | ~0.3 | Singlet |

| Pyridine-H3 | ~7.2 | Doublet of doublets |

| Pyridine-H4 | ~7.5 | Triplet |

| Pyridine-H5 | ~7.3 | Doublet of doublets |

Note: Specific chemical shifts can vary depending on the solvent and spectrometer frequency.

¹³C NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbon atom of the trimethylsilyl group appears at a characteristic upfield chemical shift. The carbons of the pyridine ring resonate at lower fields, with the carbon atoms bonded to the nitrogen and chlorine atoms showing the most significant downfield shifts due to the electronegativity of these atoms. libretexts.org The chemical shifts for pyridine carbons are typically found with C2 at approximately 150 ppm, C3 at 124 ppm, and C4 at 136 ppm. testbook.com

Table 2: Representative ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Si(CH₃)₃ | ~0 |

| Pyridine-C3 | ~125 |

| Pyridine-C4 | ~137 |

| Pyridine-C5 | ~128 |

| Pyridine-C2 | ~160 |

| Pyridine-C6 | ~165 |

Note: Specific chemical shifts can vary depending on the solvent and spectrometer frequency.

Advanced NMR Techniques (e.g., DEPT, 2D NMR)

To further confirm the structural assignment, advanced NMR techniques are employed. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups. organicchemistrydata.org

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight and investigating the fragmentation patterns of this compound, which aids in its identification and purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate the components of a mixture and identify them based on their mass-to-charge ratio. rsc.org For this compound, GC-MS analysis can confirm the purity of a sample by showing a single major peak in the chromatogram. The mass spectrum associated with this peak will display the molecular ion (M⁺) and characteristic fragment ions. The presence of chlorine is often indicated by the isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M⁺ peak. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. researchgate.net This allows for the determination of the elemental composition of this compound with a high degree of confidence. The experimentally determined exact mass is compared to the calculated theoretical mass for the chemical formula C₈H₁₂ClNSi, which is 185.0427536 Da. nih.govchemspider.com A close match between the experimental and theoretical values confirms the molecular formula of the compound.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups present in a molecule. While specific experimental spectra for this compound are not extensively reported in the literature, the expected vibrational modes can be predicted based on the characteristic frequencies of its constituent parts: the pyridine ring, the chloro substituent, and the trimethylsilyl (TMS) group.

The analysis of related molecules, such as 2-chloro-6-methyl pyridine and 2-chloro-6-methoxy pyridine, provides a basis for assigning the vibrational modes of the chloropyridyl core. orientjchem.orgorientjchem.org The presence of the trimethylsilyl group introduces additional characteristic vibrations.

Expected Vibrational Modes for this compound:

Pyridine Ring Vibrations: The pyridine ring will exhibit several characteristic stretching and bending vibrations. The C-H stretching vibrations of the aromatic ring protons are typically observed in the 3100-3000 cm⁻¹ region. The C=C and C=N ring stretching vibrations usually appear in the 1600-1400 cm⁻¹ range. In-plane and out-of-plane bending vibrations of the ring C-H bonds occur at lower frequencies.

C-Cl Vibrations: The carbon-chlorine stretching vibration is expected in the range of 800-600 cm⁻¹. The exact position is influenced by the substitution pattern on the aromatic ring.

Trimethylsilyl (TMS) Group Vibrations: The TMS group has several distinct vibrational modes. The asymmetric and symmetric C-H stretching vibrations of the methyl groups typically appear between 2960 and 2850 cm⁻¹. The Si-C stretching vibrations are found in the 800-600 cm⁻¹ region and may overlap with the C-Cl stretching band. A particularly characteristic band for the Si(CH₃)₃ group is the symmetric deformation (umbrella mode) of the methyl groups, which gives a strong and sharp peak, often near 1250 cm⁻¹. Asymmetric deformations of the methyl groups are expected around 1410 cm⁻¹.

A hypothetical data table of expected key vibrational frequencies is presented below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Pyridine Ring | C-H Stretch | 3100-3000 | IR, Raman |

| Pyridine Ring | C=C, C=N Stretch | 1600-1400 | IR, Raman |

| C-Cl | Stretch | 800-600 | IR, Raman |

| Trimethylsilyl | C-H Stretch | 2960-2850 | IR, Raman |

| Trimethylsilyl | Si-C Stretch | 800-600 | IR, Raman |

| Trimethylsilyl | Symmetric CH₃ Deformation | ~1250 | IR |

It is important to note that the coupling of these vibrations can lead to shifts in their frequencies. A definitive analysis would require experimental IR and Raman spectra of this compound.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, offering unambiguous structural proof.

To date, the single-crystal X-ray structure of this compound has not been reported in publicly accessible crystallographic databases. However, the general procedure for such an analysis would involve the following steps:

Crystal Growth: High-quality single crystals of the compound would need to be grown, typically by slow evaporation of a suitable solvent or by cooling a saturated solution.

Data Collection: A single crystal would be mounted on a diffractometer, and X-ray diffraction data would be collected, often at low temperatures to minimize thermal vibrations. lcc-toulouse.fr

Structure Solution and Refinement: The collected diffraction pattern would be used to solve the crystal structure, revealing the positions of the atoms in the unit cell. The structural model is then refined to achieve the best possible fit with the experimental data.

From such an analysis, one would expect to obtain precise measurements of the Si-C and C-Cl bond lengths, the bond angles within the pyridine ring, and the torsional angles describing the orientation of the trimethylsilyl group relative to the plane of the pyridine ring. Furthermore, the packing of the molecules in the crystal lattice would reveal any significant intermolecular interactions, such as π-π stacking of the pyridine rings or weak hydrogen bonds.

While a specific structure is not available, crystallographic data for other substituted pyridines can provide an indication of the expected molecular geometry. For instance, the crystal structures of various pyridine derivatives have been extensively studied, providing a wealth of comparative data. sigmaaldrich.com

Derivatization Techniques for Enhanced Analytical Detection

Derivatization in analytical chemistry involves the chemical modification of a compound to produce a new compound with properties that are more suitable for a particular analytical technique, such as gas chromatography-mass spectrometry (GC-MS). While this compound is amenable to direct GC-MS analysis, derivatization could be employed in specific contexts, for example, to improve chromatographic behavior or to introduce a functionality that enhances detection sensitivity.

Given the structure of this compound, derivatization would likely target the chloro-substituent, as the trimethylsilyl group is already a silyl (B83357) derivative. However, in a broader context of analyzing related compounds where a reactive proton is present, silylation is a very common derivatization strategy.

Silylation Reactions:

Silylation involves the replacement of an active hydrogen (e.g., in -OH, -NH, -SH groups) with a trimethylsilyl group. Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.govnih.gov These reactions are often carried out in the presence of a catalyst, such as pyridine, which acts as an acid scavenger and can accelerate the reaction. researchgate.net

A typical derivatization procedure for a related compound with a reactive functional group would involve dissolving the sample in a suitable solvent, adding the silylating reagent and a catalyst if needed, and heating the mixture to ensure the reaction goes to completion. caltech.edu

Potential Derivatization of this compound:

While the compound itself is already silylated, one could envision reactions that modify the chloro group. For instance, a nucleophilic substitution reaction could replace the chlorine atom with another functional group that is more readily detected or provides better chromatographic properties. However, such derivatization strategies are less common than silylation for GC-MS analysis.

The primary utility of understanding derivatization in the context of this compound is for the analysis of its precursors or reaction products which may contain functional groups amenable to these techniques.

Common Silylating Agents and Their Properties:

| Reagent | Acronym | Common Applications |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Derivatization of alcohols, phenols, carboxylic acids, and amines. caltech.edu |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | A highly reactive silylating agent for a wide range of functional groups. nih.gov |

| Hexamethyldisilazane | HMDS | Often used in combination with a catalyst like TMCS and pyridine. sigmaaldrich.com |

| N-trimethylsilylimidazole | TMSI | A strong silylating agent, particularly for hydroxyl groups. gcms.cz |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations are instrumental in understanding the structure, stability, and reactivity of 2-Chloro-6-(trimethylsilyl)pyridine by modeling the distribution of electrons. Studies on various pyridine (B92270) derivatives have demonstrated the utility of DFT in analyzing the effects of substituents on the electronic environment of the pyridine ring. researchgate.netias.ac.inresearchgate.netiiste.org

Geometry Optimization and Energetic Profiles

Geometry optimization is a fundamental computational step that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. This process yields crucial data on bond lengths, bond angles, and dihedral angles. While specific DFT-optimized geometry data for this compound is not available in the cited literature, studies on related substituted pyridines and silylated molecules provide a framework for what such an analysis would entail. conicet.gov.armdpi.com

Table 1: Illustrative DFT-Calculated Geometric Parameters for Related Pyridine Compounds (Note: Data below is for analogous compounds, not this compound)

| Compound | Parameter | Bond Length (Å) / Angle (°) | Reference |

|---|---|---|---|

| Pyridine | C=N Bond Length | 1.338 | researchgate.net |

| Pyridine | C2-N-C6 Angle | 116.8° | researchgate.net |

| Me₂Si(pyO)₂ | Si-O Bond Length | 1.683 | mdpi.com |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity. researchgate.net

Table 2: Illustrative FMO Energies for Pyridine and Related Azabenzenes from DFT Calculations (Note: Data below is for analogous compounds, not this compound)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Pyridine | -6.67 | -0.49 | 6.18 | researchgate.net |

| Pyrimidine | -7.11 | -0.66 | 6.45 | researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insight into the conformational flexibility and dynamics. For this compound, MD simulations would be particularly useful for exploring the rotational freedom of the trimethylsilyl (B98337) group relative to the pyridine ring and how intermolecular interactions in different environments (e.g., solvents) might influence the preferred conformation.

While specific MD studies on this compound are not present in the reviewed literature, MD simulations have been effectively used to study the interaction of pyridine molecules with surfaces and to develop force fields for organosilicon compounds. nih.govrsc.org Such simulations can reveal how the molecule behaves in a condensed phase, identifying stable conformational states and the energetic barriers between them. This information is crucial for understanding how the molecule's shape adapts to its environment, which in turn affects its reactivity and interactions with other molecules. The flexibility of the Si-C bond and the rotation of the methyl groups within the trimethylsilyl moiety would be key dynamic features to analyze.

Quantum Chemical Modeling of Reaction Pathways and Transition States

Quantum chemical modeling is a powerful tool for investigating the step-by-step mechanism of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the most likely reaction pathway and determine the activation energy that governs the reaction rate.

For this compound, this modeling could elucidate its behavior in reactions such as nucleophilic aromatic substitution or cross-coupling. Computational studies have detailed the mechanisms of pyridine silylation, proposing intermediates like pyridinium (B92312) silyl (B83357) cations and mapping the subsequent reaction steps. nih.govacs.org Similarly, DFT calculations have been used to understand the photochemical C-H silylation of N-methoxypyridinium ions, identifying key radical intermediates and transition states. researchgate.net A theoretical investigation into the reactions of this compound would provide a detailed picture of bond-breaking and bond-forming events, offering insights that are often difficult to obtain through experimental means alone.

Spectroscopic Property Prediction (e.g., GIAO for NMR Chemical Shifts)

Computational methods can accurately predict various spectroscopic properties, aiding in the structural elucidation of newly synthesized compounds. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable DFT-based approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts. conicet.gov.arrsc.orgimist.ma

Predicting the ¹H, ¹³C, and ²⁹Si NMR spectra of this compound would be a valuable application of the GIAO method. By comparing calculated chemical shifts with experimental data, one can confirm the molecular structure with high confidence. Systematic investigations have shown that DFT-GIAO calculations can effectively predict ¹⁵N chemical shifts in various nitrogen-containing heterocycles, helping to distinguish between isomers and tautomers. rsc.org Similarly, GIAO calculations have been applied to predict ¹³C and ¹H chemical shifts in complex heterocyclic systems, with results showing strong correlation with experimental values after appropriate scaling. imist.mamdpi.com For this compound, such calculations would predict the distinct signals for the pyridine ring protons and carbons, as well as the unique chemical shift for the silicon atom, providing a complete, theoretical NMR fingerprint of the molecule.

Applications in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Systems

The unique substitution pattern of 2-Chloro-6-(trimethylsilyl)pyridine makes it an ideal starting material for the synthesis of a wide array of substituted and multi-ring heterocyclic compounds.

The chlorine atom at the 2-position of the pyridine (B92270) ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the direct introduction of a variety of functional groups by reacting it with different nucleophiles. This method is a site-specific approach to creating libraries of substituted pyridines, which are crucial scaffolds in medicinal chemistry and materials science. nih.gov

Furthermore, this compound is a key precursor for synthesizing bipyridines, which are among the most widely used ligands in coordination chemistry. The synthesis can be achieved through various cross-coupling reactions. For instance, in Stille-type couplings, the trimethylsilyl (B98337) group can facilitate reactions with stannylated pyridines. nih.gov Alternatively, the chloro group can participate in palladium-catalyzed cross-coupling reactions with other pyridyl derivatives. nih.gov The ability to form both symmetrical and unsymmetrical bipyridines underscores the compound's versatility. nih.gov

| Nucleophile Class | Functional Group Introduced | Resulting Compound Class |

|---|---|---|

| Amines (R-NH₂) | -NHR | 2-Aminopyridines |

| Alcohols (R-OH) | -OR | 2-Alkoxypyridines |

| Thiols (R-SH) | -SR | 2-Thioetherpyridines |

| Organometallics (e.g., Pyridyl-boronic acid) | Pyridyl | Bipyridines |

Beyond the synthesis of simple substituted pyridines, this compound serves as a foundational building block for more intricate heterocyclic scaffolds. Its two distinct reactive sites enable a programmed, stepwise approach to constructing multi-ring systems. For example, an initial SNAr reaction at the chloro position can be followed by a subsequent cross-coupling reaction involving the trimethylsilyl group. This controlled, sequential functionalization is essential for assembling complex molecular frameworks found in pharmaceuticals and functional materials. nbinno.com The pyridine nucleus itself is a ubiquitous feature in a vast range of biologically active compounds and functional nanomaterials. nih.gov

Ligand and Catalyst Development

The development of novel ligands is a cornerstone of progress in organometallic chemistry and catalysis. Pyridine-containing ligands are particularly important due to their electronic properties and ability to coordinate with a wide range of metal centers. nih.govijnrd.org

This compound is an effective precursor for synthesizing specialized ligands for organometallic complexes. By leveraging the reactivity of its chloro and silyl (B83357) groups, chemists can construct multidentate ligands. A primary application is the synthesis of bipyridine and terpyridine ligands, which are well-known for their ability to form stable complexes with various transition metals. These complexes are, in turn, used as catalysts in a multitude of organic transformations. The self-assembly of complex molecular architectures, such as metallamacrocycles and cages, often relies on pyridine-based donor linkers derived from precursors like this compound. beilstein-journals.org

| Metal Ion | Common Application Area of the Resulting Complex |

|---|---|

| Ruthenium (Ru) | Catalysis, Photochemistry, Self-assembly beilstein-journals.org |

| Palladium (Pd) | Cross-coupling reactions nih.gov |

| Iridium (Ir) | Catalysis, Organic Light-Emitting Diodes (OLEDs) |

| Iron (Fe) | Biomimetic catalysis, Spin-crossover materials |

| Copper (Cu) | Atom Transfer Radical Polymerization (ATRP), Oxidation catalysis |

Materials Science Applications (e.g., Organosilicon Materials)

Organosilicon compounds, which contain carbon-silicon bonds, often exhibit unique chemical and physical properties, including high thermal stability and hydrophobicity. alfa-chemistry.comacs.org These characteristics make them valuable in materials science. Incorporating this compound into larger molecular structures, such as polymers, allows for the introduction of both a polar pyridine unit and a nonpolar, bulky trimethylsilyl group. alfa-chemistry.com This combination can be used to fine-tune the properties of organosilicon materials, potentially leading to applications in specialized polymers, liquid crystals, or as surface modifiers where the pyridine unit can act as a coordination site. The stability of the organosilicon moiety is a key consideration for its practical applications. acs.org

Strategic Intermediate in Complex Molecule Total Synthesis

In the context of total synthesis, where the goal is to construct a complex natural product from simple precursors, the choice of intermediates is critical. A strategic intermediate should possess multiple reactive sites that can be addressed selectively under different reaction conditions. This compound fits this description perfectly. The chloro group can be substituted via nucleophilic attack, while the trimethylsilyl group can be used in cross-coupling reactions or act as a placeholder to be removed or transformed later in the synthetic sequence. This orthogonality allows for the controlled and efficient elaboration of the molecular structure, minimizing the need for cumbersome protection-deprotection steps. Its utility is particularly pronounced in the synthesis of complex alkaloids and other pyridine-containing natural products, such as in the convergent assembly of psychotridine, where advanced heterocyclic intermediates are required. nih.gov

Future Research Directions

Development of Novel and Sustainable Synthetic Methodologies

Current synthetic routes to 2-Chloro-6-(trimethylsilyl)pyridine are being re-evaluated with a focus on sustainability and efficiency. Future research is anticipated to prioritize the development of greener and more atom-economical synthetic methods. This includes the exploration of catalytic C-H silylation, which would reduce the number of synthetic steps and minimize waste. Furthermore, the use of environmentally benign solvents and reagents is a key area of investigation to create more sustainable manufacturing processes. nih.gov Research into Si-N dehydrocoupling catalysis, for example, offers a sustainable alternative to traditional aminosilane synthesis. rsc.org

Exploration of Underexplored Reactivity Profiles

A deeper understanding of the reactivity of this compound is crucial for unlocking its full synthetic potential. The low reactivity of the pyridine (B92270) ring towards electrophilic substitution, due to the electron-withdrawing nature of the nitrogen atom, presents a challenge that researchers are actively addressing. uoanbar.edu.iq Future studies will likely focus on developing novel catalytic systems to activate the C-Cl bond for a wider range of cross-coupling reactions. Additionally, the influence of the trimethylsilyl (B98337) group on the regioselectivity of various transformations is an area that warrants further investigation. The reactivity of 2-chloropyridine (B119429) derivatives is known to be affected by the electron-withdrawing strength and position of substituents, a principle that can be further explored with the trimethylsilyl group. researchgate.net

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of this compound into continuous flow chemistry and automated synthesis platforms is a promising avenue for future research. soci.orguc.pt Flow chemistry offers several advantages over traditional batch processing, including improved reaction control, enhanced safety, and greater scalability. nih.govmdpi.com By developing robust flow-based protocols for the synthesis and subsequent functionalization of this compound, researchers can accelerate the discovery and development of new chemical entities. Automated platforms can enable high-throughput screening of reaction conditions and the rapid synthesis of libraries of pyridine-containing compounds for various applications. nih.gov

Computational Design of New Transformations and Catalysts

Computational chemistry is poised to play a significant role in guiding future research on this compound. Density functional theory (DFT) calculations and other computational tools can be employed to investigate reaction mechanisms, predict reactivity, and design novel catalysts for specific transformations. By modeling the electronic and steric effects of the chloro and trimethylsilyl substituents, researchers can gain valuable insights into the compound's behavior and identify new synthetic opportunities. This in silico approach can accelerate the discovery of new reactions and catalysts, reducing the need for extensive empirical screening.

Expansion of Applications in Chemical Biology and Materials Science

The unique structural and electronic properties of this compound make it an attractive building block for applications in chemical biology and materials science. Future research is expected to explore the incorporation of this moiety into biologically active molecules, such as probes for studying biological processes or as scaffolds for the development of new therapeutic agents. In materials science, the introduction of the trimethylsilylpyridine unit into organic polymers and small molecules could lead to the development of novel materials with tailored electronic, optical, and physical properties for applications in areas such as organic electronics and sensor technology.

Q & A

Q. What synthetic methodologies are effective for introducing the trimethylsilyl group into the 6-position of 2-chloropyridine?

- Methodological Answer : The synthesis of 2-Chloro-6-(trimethylsilyl)pyridine can be optimized using silylation reactions. A plausible approach involves reacting 2-chloro-6-bromopyridine with trimethylsilyl chloride (TMSCl) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) under anhydrous conditions. Continuous flow systems, as described for heterocyclic synthesis (e.g., precise temperature/pressure control and automated reagent addition ), may enhance yield and purity. Characterization via GC-MS and NMR (¹H, ¹³C, and ²⁹Si) is critical to confirm regioselectivity and rule out desilylation byproducts .

Q. How can spectroscopic techniques validate the structure and purity of this compound?

- Methodological Answer :

- ¹H NMR : The pyridine ring protons (C3, C4, C5) should display distinct splitting patterns. The trimethylsilyl group’s singlet at ~0.3 ppm confirms its presence .

- ²⁹Si NMR : A peak near +20 ppm indicates the Si-(CH₃)₃ group .

- GC-MS : Molecular ion [M⁺] at m/z 199.7 (C₈H₁₂ClNSi) and fragmentation patterns (e.g., loss of CH₃ groups) verify purity .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. What are the primary applications of this compound in materials science?

- Methodological Answer : This compound serves as a precursor for silicon-functionalized ligands in catalysis. For example, it can coordinate to transition metals (e.g., Ni or Pd) to form complexes for cross-coupling reactions . Its electron-withdrawing Cl and bulky TMS groups stabilize reactive intermediates, enabling controlled polymerization in organometallic frameworks .

Advanced Research Questions

Q. How can conflicting reactivity data for this compound under varying catalytic conditions be resolved?

- Methodological Answer : Contradictions often arise from solvent polarity, catalyst loading, or trace moisture. Systematic studies should:

- Test solvents (DMF vs. THF) to assess dielectric effects on silyl group stability .

- Compare Pd(0) vs. Ni(0) catalysts for coupling efficiency .

- Use Karl Fischer titration to quantify moisture levels, which may hydrolyze TMS groups .

- Reference toxicity studies on analogous pyridines to ensure safety during iterative optimization .

Q. What strategies mitigate desilylation during functionalization reactions?

- Methodological Answer :

- Protecting Groups : Temporarily replace TMS with a more stable group (e.g., TBS) before harsh conditions .

- Low-Temperature Reactions : Perform nucleophilic substitutions at −78°C in anhydrous THF to preserve the TMS moiety .

- Acid Scavengers : Add molecular sieves or 2,6-lutidine to neutralize HCl byproducts in Friedel-Crafts alkylation .

Q. How does steric hindrance from the trimethylsilyl group influence regioselectivity in cross-coupling reactions?

- Methodological Answer : The TMS group’s bulk directs electrophilic attacks to the less hindered C4 position. To confirm:

- Perform DFT calculations (e.g., Gaussian 16) to map electron density and steric maps .

- Compare reaction outcomes with 2-Chloro-6-methylpyridine (less bulky) to isolate steric effects .

- Use X-ray crystallography of intermediates to visualize spatial constraints .

Safety and Regulatory Considerations

Q. What are critical safety protocols for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods for all syntheses; monitor airborne levels with real-time sensors (detection limit: 1 ppm) .

- Waste Disposal : Neutralize with 10% NaOH before incineration to avoid toxic HCl/TMS emissions .

- Regulatory Compliance : Adhere to TSCA (USA) and EINECS (EU) guidelines for hazardous organohalides .

Data Contradiction Analysis

Q. How to interpret discrepancies in reported catalytic efficiencies of TMS-pyridine derivatives?

- Methodological Answer :

- Batch Variability : Replicate experiments using the same supplier lot (e.g., Sigma-Aldrich vs. TCI purity grades) .

- Catalyst Deactivation : Test for Pd black formation via TEM after reactions .

- Substrate Impurities : Quantify residual 2-chloro-6-bromopyridine via GC-MS to rule out inhibitory effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.